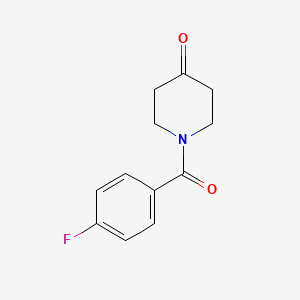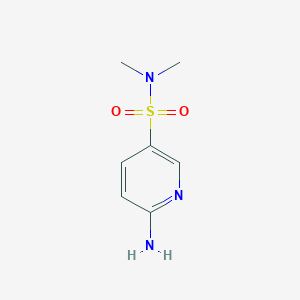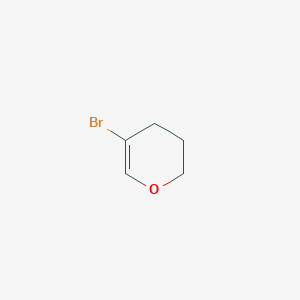
5-bromo-3,4-dihydro-2H-pyran
Overview
Description
5-bromo-3,4-dihydro-2H-pyran is a chemical compound with the molecular formula C5H7BrO . It is a derivative of dihydropyran, which refers to two heterocyclic compounds with the formula C5H8O . The compound is widely used in organic synthesis .
Synthesis Analysis
The synthesis of 5-bromo-3,4-dihydro-2H-pyran can be achieved through various methods. One such method involves the use of Grubbs’ catalysts in an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers . Another method involves the bromination of 3,4-dihydro-2H-pyran derivatives .
Molecular Structure Analysis
The molecular structure of 5-bromo-3,4-dihydro-2H-pyran consists of a five-membered ring with four carbon atoms, one oxygen atom, and a bromine atom attached to one of the carbon atoms . The InChI code for this compound is 1S/C5H7BrO/c6-5-2-1-3-7-4-5/h4H,1-3H2 .
Chemical Reactions Analysis
The chemical reactions involving 5-bromo-3,4-dihydro-2H-pyran are diverse. For instance, it can participate in reactions with alkyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylates to yield unstable racemic (3S,4S)-alkyl 3-bromo-2- (bromoimino)-3-cyano-6-methyl-3,4-dihydro-2H-pyran-5-carboxylates . Another reaction involves the addition of hydrogen to form C5H10O .
Physical And Chemical Properties Analysis
5-bromo-3,4-dihydro-2H-pyran has a molecular weight of 163.01 . It is a liquid at room temperature . The compound has an average mass of 163.012 Da and a monoisotopic mass of 161.968018 Da .
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Methyl 4-O-methyl-α-DL-arabinopyranoside : 5-bromo-3,4-dihydro-2H-pyran plays a role in the synthesis of complex sugars. A study by Srivastava and Brown (1970) demonstrated its use in synthesizing methyl 4-O-methyl-α-DL-arabinopyranoside, a compound with potential applications in organic chemistry and drug development (Srivastava & Brown, 1970).
Formation of Highly Substituted CF3-dihydropyrans : A 2015 study by Donslund et al. highlighted the use of 5-bromo-3,4-dihydro-2H-pyran for the enantioselective formation of highly substituted CF3-dihydropyrans, which are valuable intermediates in organic synthesis (Donslund et al., 2015).
Use in Coupling Reactions : Liu and Meinwald (1996) reported the use of bromo-2H-pyran-2-ones, including 5-bromo-3,4-dihydro-2H-pyran, in Pd(0)-catalyzed coupling reactions. This study underscores the role of these compounds in facilitating diverse organic synthesis processes (Liu & Meinwald, 1996).
Organic Synthesis and Reaction Mechanisms
Diels-Alder Cycloadditions : The compound has been employed as an ambiphilic diene in Diels-Alder cycloadditions, as demonstrated by Posner, Afarinkia, and Dai (2003). This application is critical in the field of synthetic organic chemistry, particularly in the construction of complex molecular architectures (Posner, Afarinkia, & Dai, 2003).
Hetero-Diels-Alder Additions : Zhuo, Wyler, and Schenk (1995) explored the use of 5-bromo-3,4-dihydro-2H-pyran in hetero-Diels-Alder additions, leading to the synthesis of various organic compounds. These additions play a significant role in the development of new materials and pharmaceuticals (Zhuo, Wyler, & Schenk, 1995).
Preparation of Tetrahydropyran Derivatives : Studies by Milne, Jarowicki, and Kocieński (2002) and Roff and Brown (1973) have shown the utility of 5-bromo-3,4-dihydro-2H-pyran in the preparation of various tetrahydropyran derivatives, which have applications in medicinal chemistry and material science (Milne, Jarowicki, & Kocieński, 2002); (Roff & Brown, 1973).
Advanced Material Synthesis
- Photochemical Properties and Cytotoxicities : Ota et al. (2015) conducted a study on the synthesis, photochemical properties, and cytotoxicities of derivatives of 2H-pyran, potentially including 5-bromo-3,4-dihydro-2H-pyran. This research has implications for the development of new materials with unique photochemical properties (Ota et al., 2015).
Safety And Hazards
5-bromo-3,4-dihydro-2H-pyran is considered a hazardous chemical. It is flammable and poses a very dangerous fire hazard when exposed to heat or flame . The compound can react vigorously with oxidizing materials . Safety precautions include keeping the compound away from heat and open flame, and taking precautionary measures against static discharge .
Future Directions
properties
IUPAC Name |
5-bromo-3,4-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-5-2-1-3-7-4-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKLDMFBZUFZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416060 | |
| Record name | 5-bromo-3,4-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3,4-dihydro-2H-pyran | |
CAS RN |
26274-19-1 | |
| Record name | 5-bromo-3,4-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



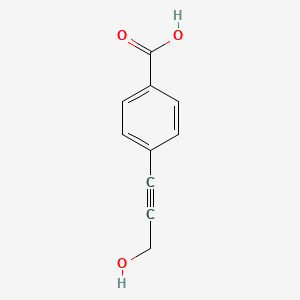
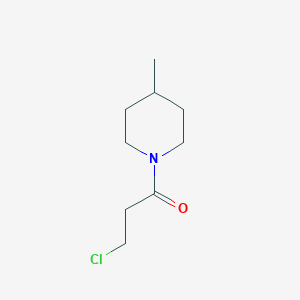
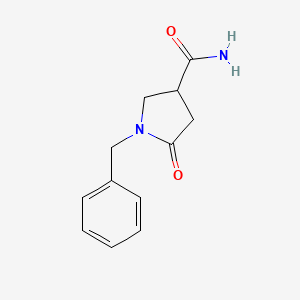
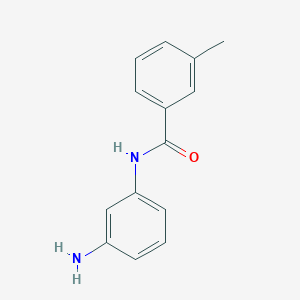
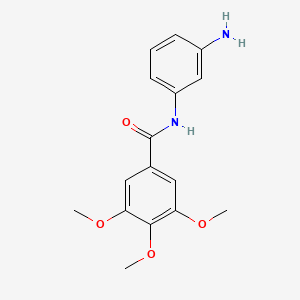
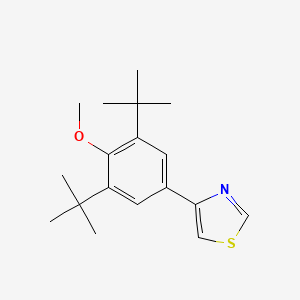
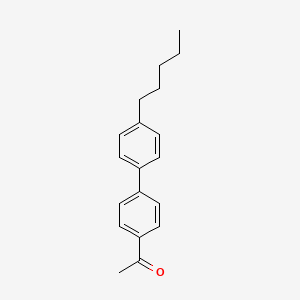
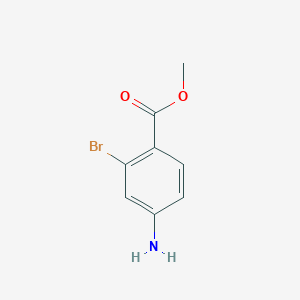
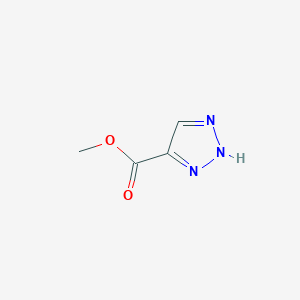
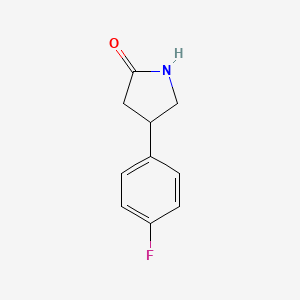
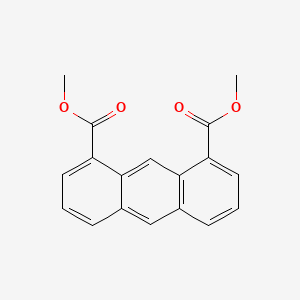
![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)
